S-Pyridin-4-yl ethanethioate
Description
S-Pyridin-4-yl ethanethioate (CAS: Not specified; Molecular Formula: C₇H₇NOS) is a sulfur-containing heterocyclic compound featuring a pyridine ring linked to an ethanethioate group. The thioester functional group (C=S-O) distinguishes it from conventional oxygen-based esters, imparting distinct electronic and steric properties. Pyridine’s aromaticity and basicity, combined with the thioester’s enhanced lipophilicity, make this compound relevant in medicinal chemistry and materials science.
Properties
CAS No. |
36875-66-8 |
|---|---|
Molecular Formula |
C7H7NOS |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
S-pyridin-4-yl ethanethioate |
InChI |
InChI=1S/C7H7NOS/c1-6(9)10-7-2-4-8-5-3-7/h2-5H,1H3 |
InChI Key |
GEVGAAAZQMTZTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Piperidin-4-yl Esters and Thioesters
Piperidin-4-yl esters, such as Ethyl 2-(piperidin-4-yl)acetate (: C₉H₁₇NO₂, MW 185.23 g/mol) and 2,2,6,6-tetramethylpiperidin-4-yl acetate (: C₁₃H₂₅NO₂, MW 235.34 g/mol), share a saturated six-membered ring system. Key differences include:
Chain Length and Substituent Effects
highlights piperidin-4-yl esters with varying alkyl chains (C1–C9). Longer chains increase log P (e.g., 2,2,6,6-tetramethylpiperidin-4-yl nonanoate: log P ~4.1) but reduce aqueous solubility. S-Pyridin-4-yl ethanethioate’s ethyl chain balances moderate lipophilicity and solubility (predicted solubility: ~10.2 mg/mL) .
Physicochemical Properties and Bioactivity
Table 1: Comparative Properties of Selected Compounds
Notes:
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